[methyl(phenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate
Description
[methyl(phenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is an ester derivative of 5-methylthiophene-2-carboxylic acid, functionalized with a methyl(phenyl)carbamoyl group.
Properties
IUPAC Name |
[2-(N-methylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-11-8-9-13(20-11)15(18)19-10-14(17)16(2)12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSKWTGUOZDAPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)N(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [methyl(phenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate typically involves the reaction of methyl 5-methylthiophene-2-carboxylate with methyl(phenyl)carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
[methyl(phenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The methyl group on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
Scientific Research Applications
[methyl(phenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [methyl(phenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the carbamoyl group can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Research Findings and Trends
Substituent Effects :
- Positional Isomerism : 2-thiophenecarboxylates (e.g., phenyl 2-thiophenecarboxylate) are more commonly synthesized than 3-isomers due to greater stability and synthetic accessibility .
- Carbamoyl vs. Simple Esters : Carbamoyl groups (as in the target compound) introduce hydrogen-bonding capacity, which is absent in phenyl esters. This feature is critical for inhibiting enzymes like LMWPTPs, as seen in structurally related inhibitors (e.g., Cpd E and Cpd H in ) .
Computational Insights :
- Tools like AutoDock Vina () could predict the binding mode of the target compound by comparing it to analogs. For instance, the 5-methyl group may occupy hydrophobic pockets in enzyme active sites, while the carbamoyl group could form polar interactions .
Synthetic Challenges :
- The carbamoyl-methyl ester in the target compound may pose synthetic hurdles compared to simpler esters, requiring protective strategies for the carbamoyl group during synthesis.
Biological Activity
[methyl(phenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate, a compound with the potential for various biological activities, has garnered interest in recent research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of 4-methylphenyl isocyanate with 5-methylthiophene-2-carboxylic acid. The reaction is facilitated by solvents such as dichloromethane and catalysts like triethylamine under reflux conditions. Purification is achieved through column chromatography to isolate the desired product.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiazole derivatives have been shown to possess antibacterial properties with minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL against various pathogens . The presence of electron-withdrawing groups on the phenyl ring enhances this activity.
Anticancer Activity
The compound has also been investigated for its anticancer potential. In studies involving thiazole-bearing molecules, certain derivatives demonstrated IC50 values less than that of reference drugs like doxorubicin, indicating promising cytotoxic effects against human cancer cell lines such as Jurkat and A-431 . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring significantly influence cytotoxicity.
The biological activity of this compound may be attributed to its interaction with specific molecular targets. It potentially binds to enzymes or receptors, modulating their activity, which can lead to inhibition of metabolic pathways or activation of cellular responses.
Study on Antimicrobial Effects
A study focusing on thiazole derivatives reported that compounds with a methyl group at the para position of the phenyl ring exhibited enhanced antibacterial activity. The study concluded that modifications in the structure significantly affect the compound's efficacy against multi-drug resistant bacteria .
Study on Anticancer Efficacy
In another case study, a series of thiazole derivatives were synthesized and tested for their anticancer properties. The results indicated that compounds with specific substitutions showed high potency against glioblastoma and melanoma cell lines. The presence of a methoxy group in particular was linked to increased activity .
Comparative Data Table
| Compound | Biological Activity | IC50 (μg/mL) | MIC (μg/mL) |
|---|---|---|---|
| This compound | Antimicrobial | Not specified | 93.7 - 46.9 |
| Thiazole Derivative A | Anticancer | < Doxorubicin | Not specified |
| Thiazole Derivative B | Anticancer | < Doxorubicin | Not specified |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
